Pregabalin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in water and both basic and acidic solutions

1.13e+01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

- Mechanism of Action: The exact way Pregabalin works to reduce neuropathic pain is not fully understood. However, research suggests it modulates the activity of voltage-gated calcium channels in the central nervous system, potentially reducing the transmission of pain signals [].

- Clinical Trials: Numerous clinical trials have investigated Pregabalin's effectiveness for various neuropathic pain conditions. Early studies on post-herpetic neuralgia (pain following shingles) and diabetic peripheral neuropathy (nerve damage caused by diabetes) showed promising results [, ]. However, a meta-epidemiological study observed a decrease in the reported treatment effect of Pregabalin over time, suggesting a need for further investigation into its long-term efficacy [].

Pregabalin for Other Conditions

Beyond neuropathic pain, scientific research is exploring the potential applications of Pregabalin for other conditions.

- Epilepsy: Pregabalin is approved as an adjunctive therapy (added to other medications) for partial seizures in adults []. Research is ongoing to determine its effectiveness in other types of seizures.

- Generalized Anxiety Disorder: Studies suggest Pregabalin may be beneficial in managing generalized anxiety disorder, although its exact mechanism in this context remains unclear [].

- Other Applications: Scientific inquiry is also examining the potential role of Pregabalin in treating fibromyalgia, chronic low back pain, and social anxiety disorder [, , ].

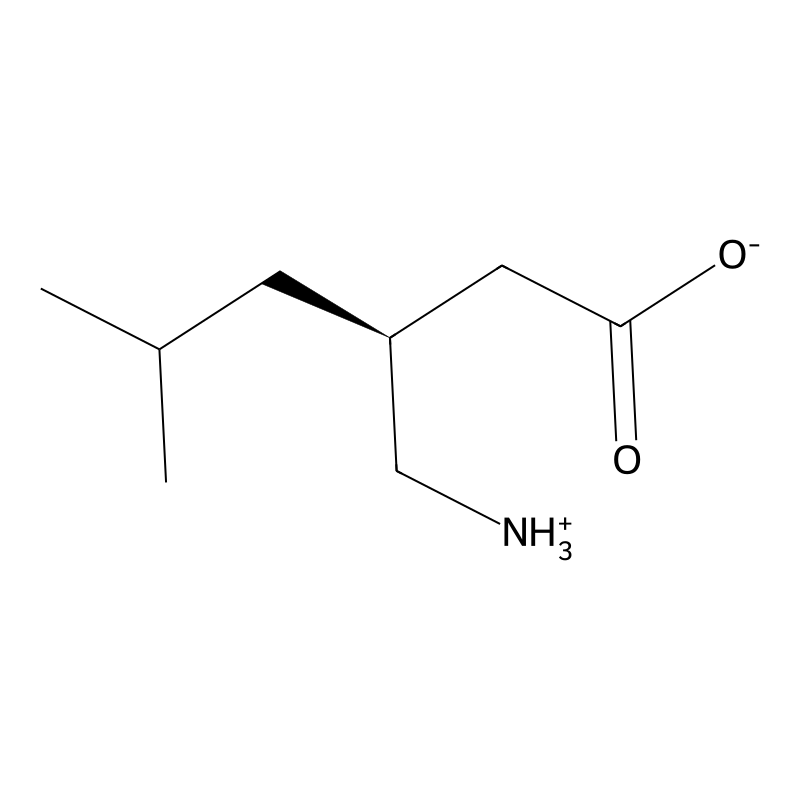

Pregabalin is chemically classified as (S)-3-(aminomethyl)-5-methylhexanoic acid. It has a molecular formula of C8H17NO2 and a molecular weight of 159.23 g/mol. The compound is typically presented as a white solid with a melting point around 182 °C . Pregabalin acts primarily by modulating neurotransmitter release through binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.

- Hydrogenation: Pregabalin can be synthesized through hydrogenation processes, where starting materials are reduced in the presence of catalysts such as palladium on carbon .

- Nitrile Hydrolysis: Another significant reaction involves the hydrolysis of nitriles to form the corresponding carboxylic acids, which can then be converted to pregabalin through further chemical transformations .

Pregabalin exhibits several biological activities:

- Anticonvulsant: It is widely used to manage epilepsy and neuropathic pain due to its ability to stabilize neuronal excitability.

- Anxiolytic: Pregabalin has anxiolytic properties and is used in treating generalized anxiety disorder.

- Pain Relief: It is effective in alleviating pain associated with conditions like fibromyalgia and diabetic neuropathy .

Several methods for synthesizing pregabalin have been developed, including:

- Enantioselective Reduction: A newer method involves enantioselective reduction that enhances efficiency and reduces waste during production .

- Chemoenzymatic Synthesis: This method utilizes enzymes for specific transformations, providing an environmentally friendly approach to producing optically active pregabalin .

- Sequential Flow Synthesis: Recent advancements have introduced sequential-flow methods using heterogeneous catalysts for improved synthesis efficiency .

Pregabalin is utilized in various medical applications:

- Neuropathic Pain Management: Effective for conditions like diabetic neuropathy and postherpetic neuralgia.

- Seizure Control: Prescribed as an adjunct therapy for partial seizures.

- Anxiety Disorders: Used to treat generalized anxiety disorder due to its calming effects.

Pregabalin interacts with several other drugs and substances:

- CNS Depressants: Co-administration with other central nervous system depressants may enhance sedative effects.

- Antiepileptic Drugs: It can be used in conjunction with other anticonvulsants, but monitoring for additive effects is necessary.

- Alcohol: Concurrent use with alcohol can increase side effects such as dizziness and drowsiness .

Pregabalin shares similarities with several other compounds used in treating neurological disorders. Here are some notable comparisons:

| Compound | Chemical Structure | Primary Use | Uniqueness |

|---|---|---|---|

| Gabapentin | C9H17NO2 | Anticonvulsant | Less potent than pregabalin; requires higher doses for similar effects. |

| Lamotrigine | C9H7Cl2N5 | Antiepileptic | Different mechanism; primarily inhibits sodium channels. |

| Duloxetine | C18H19NOS | Antidepressant | Primarily a serotonin-norepinephrine reuptake inhibitor; not specifically for neuropathic pain. |

| Topiramate | C12H21N3O8S | Anticonvulsant | Also used for migraine prevention; different pharmacological profile. |

Pregabalin stands out due to its specific mechanism of action on calcium channels, making it particularly effective for neuropathic pain and anxiety disorders compared to other similar compounds.

Pregabalin is chemically designated as (S)-3-(aminomethyl)-5-methylhexanoic acid, with the molecular formula C₈H₁₇NO₂. Its structure comprises a six-carbon chain (hexanoic acid backbone) substituted with an isobutyl group at the β-position (C5) and an aminomethyl side chain at the γ-position (C3). This configuration positions the compound as a γ-amino acid analog, structurally distinct from its parent molecule, gabapentin.

Key molecular identifiers:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 159.2261 g/mol | |

| CAS Registry Number | 148553-50-8 | |

| SMILES | CC(C)CC(CC(=O)O)CN | |

| InChI Key | AYXYPKUFHZROOJ-ZETCQYMHSA-N |

The compound’s zwitterionic nature arises from the presence of both a carboxyl group (pKa 4.2) and a primary amine (pKa 10.6), enabling protonation/deprotonation equilibria at physiological pH.

Stereochemical Configuration and Enantiomeric Specificity

Pregabalin exists as a single enantiomer, (S)-3-(aminomethyl)-5-methylhexanoic acid, which is the therapeutically active form. The stereochemical configuration at C3 determines its pharmacological efficacy, with the (S)-enantiomer demonstrating high binding affinity to the α₂δ subunit of voltage-gated calcium channels.

Enantiomeric Separation and Activity

- (S)-Enantiomer: Exhibits potent anxiolytic and analgesic effects by modulating calcium channel function.

- (R)-Enantiomer: Lacks biological activity and is excluded from clinical formulations.

Synthetic routes, including asymmetric hydrogenation and chiral resolution, ensure enantiomeric purity (>99%) in pharmaceutical-grade pregabalin. Racemic mixtures (1:1 (R/S)) are not used clinically due to the inactive (R)-form’s potential to dilute therapeutic efficacy.

Zwitterionic Properties and Amphoteric Behavior

Pregabalin’s amphoteric character stems from its dual functional groups: a carboxylate anion and a protonated amine. This zwitterionic structure governs its solubility, ionization, and molecular interactions.

pKa Values and Protonation States

| Functional Group | pKa | Protonation State at Physiological pH (7.4) |

|---|---|---|

| Carboxyl (C6) | 4.2 | Deprotonated (–COO⁻) |

| Amine (C3) | 10.6 | Protonated (–NH₃⁺) |

At pH 7.4, pregabalin exists as a zwitterion with a net neutral charge, enhancing its permeability across biological membranes.

Solubility and pH-Dependent Behavior

| pH | Solubility (mg/mL) | Dominant Species |

|---|---|---|

| 3.7 | 107 | Protonated amine (cation) |

| 7.4 | ~50 | Zwitterion |

| 10.1 | 47 | Deprotonated carboxylate |

High solubility in acidic environments facilitates gastrointestinal absorption, while zwitterionic stability at neutral pH optimizes bioavailability.

Crystallographic Analysis of Hydrate and Anhydrous Forms

Pregabalin crystallizes in two primary forms: hydrated (SPG·H₂O) and anhydrous (SPG). These polymorphs exhibit distinct mechanical and thermodynamic properties, critical for pharmaceutical formulation.

Structural Differences Between Hydrate and Anhydrous Forms

| Property | Hydrate Form (SPG·H₂O) | Anhydrous Form (SPG) |

|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| Water Molecules | 1 per unit cell | None |

| Mechanical Behavior | Plastically bendable | Brittle |

The hydrate form incorporates water molecules into its hydrogen-bonded network, enabling bending without fracture. In contrast, the anhydrous form lacks this flexibility, leading to brittleness.

Hydration-Dependent Polymorphism and Stability

- Solution Hydration: In aqueous environments, pregabalin forms hydrate clusters, which nucleate into crystalline hydrate structures.

- Solid-State Dehydration: The hydrate form rapidly converts to anhydrous SPG under ambient conditions, driven by thermodynamic instability.

Dynamic light scattering and Raman spectroscopy reveal that water enhances cluster formation in solution, whereas desiccation triggers irreversible dehydration.

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography has emerged as the predominant analytical technique for pregabalin quantification, offering robust separation capabilities despite the compound's inherent analytical challenges [1] [5]. The development of HPLC methodologies for pregabalin analysis has necessitated innovative approaches to overcome the absence of significant ultraviolet chromophoric groups in the molecular structure.

Reversed-Phase HPLC Configurations

The most widely employed HPLC approach utilizes reversed-phase chromatography with C8 or C18 stationary phases [1] [6]. A validated method employing a Hypersil BDS C8 column (150×4.6mm, 5μm) demonstrates excellent analytical performance using a mobile phase comprising phosphate buffer (pH 6.9) and acetonitrile in a 95:05 (v/v) ratio [1]. This configuration achieves satisfactory chromatographic resolution with a flow rate of 1.0mL/min and detection at 200nm wavelength.

Method Development Parameters

Comprehensive method development studies have investigated various chromatographic parameters to optimize pregabalin separation [1] [7]. Column selection studies comparing C8 and C18 stationary phases with different dimensions have established that shorter alkyl chain phases (C8) provide superior retention characteristics for pregabalin analysis [1]. Mobile phase optimization studies examining phosphate and acetate buffer systems across pH ranges of 6.5-7.5 demonstrate that phosphate buffer at pH 6.9 provides optimal peak symmetry and resolution [1].

Validation Characteristics

Validated HPLC methods for pregabalin demonstrate excellent analytical performance across multiple validation parameters [1] [5]. Linearity studies establish concentration ranges from 0.5-1.5mg/mL with correlation coefficients exceeding 0.9998 [1]. Accuracy assessments through recovery studies yield results between 98.45-100.08%, demonstrating method reliability [6]. Precision evaluations show relative standard deviations below 2.0%, indicating acceptable method reproducibility [1].

Detection Wavelength Optimization

The selection of detection wavelength represents a critical consideration in pregabalin HPLC analysis due to the compound's limited chromophoric properties [1] [3]. Studies demonstrate that detection at 200nm provides optimal sensitivity while maintaining acceptable signal-to-noise ratios [1]. Alternative detection wavelengths including 210nm and 218nm have been successfully employed in different analytical applications [6] [8].

Sample Preparation Protocols

HPLC analysis of pregabalin requires minimal sample preparation due to the compound's high water solubility and chemical stability [1] [8]. Standard sample preparation involves dissolution in aqueous mobile phase followed by filtration through 0.45μm membrane filters to remove particulate matter [1]. For pharmaceutical formulations, simple extraction procedures using water or mobile phase components prove sufficient for analyte recovery [1].

Stability-Indicating Method Development

Stability-indicating HPLC methods have been developed to assess pregabalin degradation under various stress conditions [7] [9]. These methods demonstrate the compound's stability under thermal, photolytic, and moderate pH conditions while identifying potential degradation pathways under extreme alkaline and oxidative conditions [9]. The chromatographic methods successfully separate pregabalin from its degradation products, enabling accurate stability assessment [7].

Quantitation Limits and Sensitivity

Established HPLC methods achieve limit of detection (LOD) values ranging from 0.23μg/mL to 0.6mg/L depending on the specific analytical configuration [1] [10]. Limit of quantitation (LOQ) values typically range from 0.61μg/mL to 1ng/mL, providing sufficient sensitivity for pharmaceutical and bioanalytical applications [1] [5]. These sensitivity levels prove adequate for routine quality control testing and therapeutic drug monitoring applications.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography represents an advanced chromatographic approach offering enhanced separation efficiency, reduced analysis time, and improved sensitivity for pregabalin characterization [11] [12]. The application of UHPLC technology to pregabalin analysis addresses limitations of conventional HPLC while maintaining analytical robustness and reliability.

Instrumental Configuration and Performance

UHPLC systems capable of operating at pressures up to 1,000 bar enable the use of sub-2μm particle size columns, resulting in significantly improved chromatographic performance [11] [12]. Studies utilizing Agilent 1260 Infinity II Prime LC systems equipped with column selection valves demonstrate the capability to perform both assay and enantiomeric purity determinations on a single analytical platform [12]. The enhanced pressure capabilities allow for reduced column dimensions (2.1×100mm) while maintaining acceptable backpressure levels [12].

Column Technology and Separation Efficiency

Advanced column technologies including superficially porous particles (InfinityLab Poroshell 120 EC-C18, 2.7μm) and fully porous sub-2μm particles (ZORBAX Eclipse Plus C18, 1.8μm) provide superior separation efficiency compared to conventional HPLC columns [12]. These technologies achieve theoretical plate counts within acceptable ranges (-25% to +50% relative to conventional columns) while enabling significant reductions in analysis time [12].

Derivatization Strategies for Enhanced Detection

UHPLC methods for pregabalin often incorporate derivatization strategies to improve detection sensitivity and selectivity [11] [13]. Fluorometric derivatization using 4-fluoro-7-nitrobenzofurazan (NBD-F) under optimized conditions (pH 10, 60°C, 1 minute reaction time) enables fluorescence detection with excitation and emission wavelengths of 470nm and 530nm, respectively [11]. This approach achieves limit of quantification values as low as 0.05μg/mL in plasma samples [11].

Method Transfer from HPLC to UHPLC

Systematic method transfer protocols following USP guidelines enable the translation of conventional HPLC methods to UHPLC platforms [12]. Transfer studies demonstrate that UHPLC methods can achieve 71-77% reduction in analysis time and 90-91% reduction in solvent consumption compared to conventional HPLC approaches [12]. The transferred methods maintain equivalent analytical performance while providing enhanced throughput and reduced environmental impact [12].

Bioanalytical Applications

UHPLC methods have been successfully applied to pregabalin determination in biological matrices including plasma and urine [11] [14]. Plasma sample preparation involving protein precipitation followed by derivatization enables accurate quantification of pregabalin in clinical samples [11]. The enhanced sensitivity of UHPLC methods supports therapeutic drug monitoring applications with analysis times reduced to approximately 1.25 minutes [11].

Validation and Performance Characteristics

Validated UHPLC methods demonstrate excellent analytical performance with linear calibration ranges from 0.05-10μg/mL and correlation coefficients exceeding 0.999 [11]. Accuracy assessments yield results between 98.3-107.1% with precision values within 4.3% for both intra-assay and inter-assay evaluations [11]. These performance characteristics meet or exceed regulatory requirements for bioanalytical method validation [11].

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry represents a powerful analytical approach for pregabalin characterization, particularly when coupled with appropriate derivatization strategies to enhance volatility and thermal stability [4] [15] [16]. The application of GC-MS to pregabalin analysis requires careful consideration of derivatization chemistry and mass spectrometric detection parameters.

Derivatization Chemistry and Optimization

The successful application of GC-MS to pregabalin analysis depends critically on effective derivatization strategies that convert the polar amino acid structure into volatile derivatives suitable for gas chromatographic separation [15] [16] [17]. Ethyl chloroformate derivatization has emerged as a particularly effective approach, enabling simultaneous derivatization of both amino and carboxylic acid functional groups within seconds [15] [16]. This derivatization approach has been optimized using Design of Experiment statistical methodology to achieve maximum analytical performance [16].

Alkyl Chloroformate Derivatization Protocols

Alkyl chloroformate derivatization represents an emerging class of derivatization agents that enable rapid and efficient conversion of pregabalin to volatile derivatives [15]. The derivatization protocol requires less than 5 minutes for complete sample preparation, making it suitable for high-throughput analytical applications [15]. Studies demonstrate that this approach achieves linear calibration curves from 0.5-50.0mg/L with accuracy ranging from 97.9-109.3% and precision below 12.1% [15].

Mass Spectrometric Detection and Fragmentation

Mass spectrometric detection of derivatized pregabalin employs electron ionization (EI) at 70eV, producing characteristic fragmentation patterns that enable selective identification and quantification [18] [19]. The molecular ion peak for trimethylsilyl (TMS) derivatized pregabalin appears at m/z 231.165, with characteristic fragment ions at m/z 41, 55, 70, 84, 98, 110, and 141 [18]. These fragmentation patterns provide structural confirmation and enable selective quantification in complex biological matrices [19].

Biological Matrix Applications

GC-MS methods have been successfully applied to pregabalin determination in various biological matrices including serum, urine, and hair samples [15] [19] [4]. Sample preparation protocols typically involve protein precipitation using ammonium sulfate followed by liquid-liquid extraction and derivatization [4]. Hair analysis applications require specialized extraction procedures followed by derivatization with ethyl chloroformate to enable detection of potential abuse patterns [19].

Sensitivity and Detection Limits

GC-MS methods achieve impressive sensitivity with limit of detection values ranging from 30pg/mg (hair analysis) to 200ng (blood analysis) [19] [4]. Limit of quantification values typically range from 50pg/mg to 400ng depending on the specific matrix and analytical configuration [19] [4]. These sensitivity levels enable detection of pregabalin in forensic applications and therapeutic drug monitoring scenarios [19].

Tandem Mass Spectrometry Applications

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) provides enhanced selectivity and sensitivity for pregabalin analysis [19] [20]. Multiple reaction monitoring (MRM) approaches enable highly selective detection while minimizing matrix interference effects [19]. This approach has been particularly valuable for forensic applications where high specificity is required for definitive identification [19] [20].

Chiral Analysis Capabilities

GC-MS methods can be adapted for chiral analysis of pregabalin through the use of appropriate chiral derivatization agents [17]. The methylation of the carboxylic acid group followed by chiral derivatization at the amino group using S-TPC (S-trifluoroacetylprolyl chloride) enables enantiomeric separation and identification of the controlled (S)-enantiomer [17]. This approach proves particularly valuable for forensic applications where enantiomeric purity must be established [17].

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for pregabalin structural characterization and identification, providing detailed molecular-level information essential for pharmaceutical quality control and research applications [21] [22] [23]. The application of NMR techniques to pregabalin analysis encompasses both one-dimensional and two-dimensional experiments that enable comprehensive structural elucidation.

Proton NMR (¹H-NMR) Characterization

Proton NMR spectroscopy of pregabalin reveals characteristic chemical shifts that enable unambiguous structural identification [22] [23]. The ¹H-NMR spectrum recorded in deuterium oxide (D₂O) displays distinctive signals corresponding to the various proton environments within the molecular structure [22]. Key spectral features include signals for the aminomethyl protons, the methyl groups of the isobutyl substituent, and the protons adjacent to the chiral center [22] [23].

Carbon-13 NMR (¹³C-NMR) Analysis

Carbon-13 NMR spectroscopy provides complementary structural information through the characterization of carbon chemical shifts and multiplicities [23] [24]. The ¹³C-NMR spectrum of pregabalin exhibits characteristic signals corresponding to the carboxylic acid carbon, the chiral carbon center, and the various aliphatic carbon atoms within the molecular framework [23]. These spectral data support definitive structural confirmation and enable detection of potential synthetic impurities or degradation products [24].

Two-Dimensional NMR Techniques

Advanced two-dimensional NMR experiments including correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) provide detailed connectivity information for complete structural characterization [25]. These techniques prove particularly valuable for characterizing synthetic impurities, degradation products, and complex pharmaceutical formulations containing pregabalin [25].

Chiral Center Characterization

NMR spectroscopy plays a crucial role in confirming the stereochemical configuration of pregabalin's single chiral center [2]. The (S)-configuration has been definitively established through single crystal X-ray diffraction studies of the S-mandelate salt, with NMR data providing supporting evidence for stereochemical purity [2]. While optical rotation measurements are of limited utility due to low magnitude values, NMR analysis enables reliable stereochemical assessment [2].

Degradation Product Identification

NMR spectroscopy proves invaluable for identifying and characterizing pregabalin degradation products formed under various stress conditions [25] [24]. Studies of Maillard reaction products and Amadori rearrangement compounds formed during interactions with lactose excipients demonstrate the utility of NMR for elucidating complex degradation pathways [24]. These investigations reveal the formation of multiple degradation products with characteristic NMR signatures that enable structural identification [24].

Quantitative NMR Applications

Quantitative NMR (qNMR) techniques enable accurate determination of pregabalin content and purity assessment without requiring reference standards [21]. The integration of specific NMR signals provides direct quantitative information that can be used for pharmaceutical quality control applications [21]. This approach proves particularly valuable for primary standard characterization and impurity quantification [21].

Solvent System Optimization

The selection of appropriate NMR solvents represents a critical consideration for pregabalin analysis due to the compound's high water solubility and potential for hydrogen bonding interactions [22]. Deuterium oxide (D₂O) serves as the preferred solvent system for routine analysis, providing optimal spectral resolution while maintaining chemical stability [22]. Alternative solvent systems including deuterated methanol and acetonitrile have been employed for specialized applications requiring different solubility characteristics [22].

Fourier-Transform Infrared (FT-IR) Spectral Analysis

Fourier-Transform Infrared spectroscopy represents a versatile analytical technique for pregabalin characterization, offering rapid identification capabilities and structural information essential for pharmaceutical quality control applications [26] [27] [28]. The FT-IR spectrum of pregabalin exhibits characteristic absorption bands that enable definitive identification and quality assessment.

Characteristic Absorption Bands

The FT-IR spectrum of pregabalin displays several distinctive absorption bands that serve as analytical fingerprints for compound identification [27] [28]. The spectrum exhibits characteristic peaks at 2954cm⁻¹ (C-H stretch), 1642cm⁻¹ (N-H bend, NH₂ scissoring), 1544cm⁻¹ (N-O asymmetric stretch), 1469cm⁻¹ (C-H bend), 1333cm⁻¹ (N-O symmetric stretch), 1277cm⁻¹ (C-O stretch), and 932cm⁻¹ (O-H bend) [27]. These spectral features provide unambiguous identification of pregabalin in pharmaceutical formulations and bulk drug substances [27].

Drug-Excipient Interaction Studies

FT-IR spectroscopy proves particularly valuable for assessing drug-excipient interactions in pharmaceutical formulations containing pregabalin [27] [28]. Comparative analysis of pure pregabalin, physical mixtures, and formulated products enables detection of potential chemical interactions that might affect drug stability or bioavailability [27]. Studies demonstrate that minor spectral shifts (1-2cm⁻¹) in specific absorption bands indicate minimal physical interactions without significant chemical incompatibility [27].

Polymorphic Form Characterization

FT-IR analysis contributes to the characterization of pregabalin polymorphic forms and solid-state properties [29] [27]. The technique enables differentiation between crystalline and amorphous forms of pregabalin through analysis of hydrogen bonding patterns and molecular packing arrangements [27]. Studies of 3D printed pregabalin tablets demonstrate that FT-IR can detect changes in crystallinity resulting from thermal processing during pharmaceutical manufacturing [27].

Validation for Simultaneous Analysis

Validated FT-IR methods have been developed for simultaneous determination of pregabalin in combination products [26] [30]. These methods demonstrate linearity, accuracy, and precision suitable for pharmaceutical quality control applications [26]. The development of stability-indicating FT-IR methods enables assessment of drug degradation and formulation stability under various storage conditions [26].

Sample Preparation and Measurement Techniques

FT-IR analysis of pregabalin typically employs potassium bromide (KBr) pellet preparation or attenuated total reflectance (ATR) techniques [26] [27]. KBr pellet methods involve grinding pregabalin samples with dried KBr powder followed by compression into transparent discs for transmission measurements [29]. ATR techniques enable direct analysis of solid samples without extensive sample preparation, making them suitable for routine quality control applications [31].

Quantitative Applications

Quantitative FT-IR analysis enables determination of pregabalin content in pharmaceutical formulations through the measurement of characteristic absorption band intensities [26] [30]. Calibration curves constructed using integrated absorbance values demonstrate linear relationships suitable for quantitative analysis [26]. These methods achieve accuracy and precision levels comparable to chromatographic techniques while offering significantly reduced analysis times [26].

Temperature and Environmental Effects

FT-IR spectroscopy enables assessment of temperature-induced changes in pregabalin solid-state properties [27]. Differential scanning calorimetry (DSC) coupled with FT-IR analysis provides comprehensive characterization of thermal behavior and phase transitions [27]. These studies demonstrate that pregabalin maintains spectral integrity across typical pharmaceutical storage temperature ranges [27].

Chiral Derivatization Strategies for Enantiomeric Purity Assessment

Regulatory Requirements and Analytical Challenges

The assessment of enantiomeric purity represents a critical analytical requirement for pregabalin, as the pharmaceutical activity resides exclusively in the (S)-enantiomer, while the (R)-enantiomer lacks therapeutic efficacy [12] [32] [17]. Regulatory specifications typically require enantiomeric purity greater than 99.5%, with the (R)-enantiomer controlled as a process impurity at levels below 0.15% [32] [2]. This stringent requirement necessitates highly sensitive and selective analytical methods capable of detecting trace enantiomeric impurities.

Marfey's Reagent Derivatization Protocol

The most widely employed approach for pregabalin enantiomeric purity assessment utilizes Marfey's reagent (N-α-(2,4-dinitro-5-fluorophenyl)-L-alaninamide) as a chiral derivatizing agent [12] [33]. This derivatization strategy involves the formation of diastereomeric amides through reaction with the primary amino group of pregabalin [12]. The resulting diastereomers exhibit differential chromatographic behavior, enabling their separation and quantification using conventional reversed-phase HPLC [12] [33].

Chromatographic Conditions and Optimization

Optimal chromatographic separation of Marfey's reagent derivatives requires careful optimization of mobile phase composition, column selection, and detection parameters [12] [33]. Studies demonstrate that gradient elution using triethylamine-water (7.2:1000, v/v) adjusted to pH 3.0 with phosphoric acid, combined with acetonitrile in a 62:38 (v/v) ratio, provides excellent resolution between pregabalin and pregabalin related compound A (the R-enantiomer) [12]. Detection at 340nm enables sensitive quantification of both enantiomers [12].

Method Validation and Performance Characteristics

Validated enantiomeric purity methods demonstrate excellent analytical performance with signal-to-noise ratios exceeding 19 for sensitivity requirements and resolution values greater than 6.5 between enantiomers [12]. The methods achieve relative standard deviations below 5.0% for pregabalin related compound A, meeting regulatory requirements for precision [12]. Method robustness studies confirm acceptable performance across typical analytical variations in pH, temperature, and mobile phase composition [12].

Alternative Chiral Derivatization Approaches

Several alternative chiral derivatization strategies have been developed to address specific analytical requirements or overcome limitations of the Marfey's reagent approach [34] [17] [35]. Dansyl chloride derivatization provides enhanced fluorescence detection capabilities, enabling improved sensitivity for trace enantiomeric impurity detection [35]. This approach proves particularly valuable for applications requiring lower detection limits than achievable with UV detection [35].

Gas Chromatographic Chiral Analysis

Gas chromatographic approaches to pregabalin enantiomeric analysis require methylation of the carboxylic acid group followed by chiral derivatization at the amino group [17]. The use of S-trifluoroacetylprolyl chloride (S-TPC) as a chiral derivatizing agent enables GC-MS analysis with selective detection of the controlled (S)-enantiomer [17]. This approach proves particularly valuable for forensic applications where definitive enantiomeric identification is required [17].

Direct Chiral Chromatography

Direct chiral chromatographic methods have been investigated as alternatives to derivatization-based approaches [34] [36]. These methods employ chiral stationary phases or chiral mobile phase additives to achieve enantiomeric separation without prior derivatization [34]. Studies utilizing zwitterionic chiral selectors demonstrate successful enantiomeric separation with LC-MS compatibility [34].

Resolution Studies and Kinetic Control

Comprehensive studies of pregabalin enantiomeric resolution reveal that kinetic control predominates during crystallization-based separation processes [37]. The use of (S)-mandelic acid as a resolving agent under carefully controlled conditions enables preparation of highly pure enantiomers [37]. Ultrasonic assistance during crystallization helps stabilize the kinetically controlled diastereomeric salt formation, preventing conversion to thermodynamically favored but less selective forms [37].

Method Transfer and Automation

Modern analytical instruments enable automated enantiomeric purity analysis through the integration of column selection valves and programmable sampling systems [12]. These configurations allow sequential analysis of both assay and enantiomeric purity on a single analytical platform without manual intervention [12]. Method transfer protocols following USP guidelines enable adaptation of enantiomeric purity methods to UHPLC platforms with significant reductions in analysis time and solvent consumption [12].

Quality Control Applications

Enantiomeric purity methods serve critical roles in pharmaceutical quality control, enabling routine monitoring of synthetic processes and finished product specifications [32] [2]. The methods prove essential for batch release testing, stability studies, and process development optimization [32]. Integration with stability-indicating analytical methods enables comprehensive assessment of both chemical purity and stereochemical integrity throughout pharmaceutical development and manufacturing [32].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

1.3

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 190 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 189 of 190 companies with hazard statement code(s):;

H318 (78.84%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H361 (98.41%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (50.79%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Neuropathic painPregabalin Sandoz is indicated for the treatment of peripheral and central neuropathic pain in adults. Epilepsy Pregabalin Sandoz is indicated as adjunctive therapy in adults with partial seizures with or without secondary generalisation. Generalised Anxiety DisorderPregabalin Sandoz is indicated for the treatment of Generalised Anxiety Disorder (GAD) in adults.

Epilepsy Pregabalin Sandoz GmbH is indicated as adjunctive therapy in adults with partial seizures with or without secondary generalisation. Generalised Anxiety DisorderPregabalin Sandoz GmbH is indicated for the treatment of Generalised Anxiety Disorder (GAD) in adults.

Neuropathic painLyrica is indicated for the treatment of peripheral and central neuropathic pain in adults. Epilepsy Lyrica is indicated as adjunctive therapy in adults with partial seizures with or without secondary generalisation. Generalised anxiety disorderLyrica is indicated for the treatment of generalised anxiety disorder (GAD) in adults.

Neuropathic painPregabalin Pfizer is indicated for the treatment of peripheral and central neuropathic pain in adults. Epilepsy Pregabalin Pfizer is indicated as adjunctive therapy in adults with partial seizures with or without secondary generalisation. Generalised Anxiety DisorderPregabalin Pfizer is indicated for the treatment of Generalised Anxiety Disorder (GAD) in adults.

Neuropathic painPregabalin Zentiva k. s. is indicated for the treatment of peripheral and central neuropathic pain in adults. Epilepsy Pregabalin Zentiva k. s. is indicated as adjunctive therapy in adults with partial seizures with or without secondary generalisation. Generalised anxiety disorderPregabalin Zentiva k. s. is indicated for the treatment of generalised anxiety disorder (GAD) in adults.

Neuropathic pain, , , Pregabalin Zentiva is indicated for the treatment of peripheral and central neuropathic pain in adults. , , , Epilepsy , , , Pregabalin Zentiva is indicated as adjunctive therapy in adults with partial seizures with or without secondary generalisation. , , , Generalised anxiety disorder, , , Pregabalin Zentiva is indicated for the treatment of generalised anxiety disorder (GAD) in adults. , ,

Neuropathic painPregabalin Mylan is indicated for the treatment of peripheral and central neuropathic pain in adults. Epilepsy Pregabalin Mylan is indicated as adjunctive therapy in adults with partial seizures with or without secondary generalisation. Generalised Anxiety DisorderPregabalin Mylan is indicated for the treatment of Generalised Anxiety Disorder (GAD) in adults.

Epilepsy Pregabalin Accord is indicated as adjunctive therapy in adults with partial seizures with or without secondary generalisation. Generalised Anxiety DisorderPregabalin Accord is indicated for the treatment of Generalised Anxiety Disorder (GAD) in adults.

Epilepsy Pregabalin Mylan Pharma is indicated as adjunctive therapy in adults with partial seizures with or without secondary generalisation. Generalised Anxiety DisorderPregabalin Mylan Pharma is indicated for the treatment of Generalised Anxiety Disorder (GAD) in adults.

Alleviation of acute anxiety and fear associated with transportation and veterinary visits.

Livertox Summary

Drug Classes

Therapeutic Uses

Pregabalin is indicated for management of neuropathic pain associated with diabetic peripheral neuropathy. /Included in US product labe/

Pregabalin is indicated as an adjunctive therapy for adult patients with partial onset seizures. /Included in US product label/

The U.S. Food and Drug Administration ... has approved Lyrica (pregabalin), the first drug to treat fibromyalgia, a disorder characterized by pain, fatigue and sleep problems.

Pharmacology

Pregabalin is a 3-isobutyl derivative of gamma-amino butyric acid (GABA) with anti-convulsant, anti-epileptic, anxiolytic, and analgesic activities. Although the exact mechanism of action is unknown, pregabalin selectively binds to alpha2delta (A2D) subunits of presynaptic voltage-dependent calcium channels (VDCCs) located in the central nervous system (CNS). Binding of pregabalin to VDCC A2D subunits prevents calcium influx and the subsequent calcium-dependent release of various neurotransmitters, including glutamate, norepinephrine, serotonin, dopamine, and substance P, from the presynaptic nerve terminals of hyperexcited neurons; synaptic transmission is inhibited and neuronal excitability is diminished. Pregabalin does not bind directly to GABA-A or GABA-B receptors and does not alter GABA uptake or degradation.

MeSH Pharmacological Classification

ATC Code

N - Nervous system

N03 - Antiepileptics

N03A - Antiepileptics

N03AX - Other antiepileptics

N03AX16 - Pregabalin

Mechanism of Action

Pregabalin is an anticonvulsant that is structurally related to the inhibitory CNS neurotransmitter gamma-aminobutyric acid (GABA). Pregabalin also has demonstrated analgesic activity. Although pregabalin was developed as a structural analog of GABA, the drug does not bind directly to GABA-A, GABA-B, or benzodiazepine receptors; does not augment GABA-A responses in cultured neurons; and does not alter brain concentrations of GABA in rats or affect GABA uptake or degradation. However, in cultured neurons, prolonged application of pregabalin increases the density of GABA transporter protein and increases the rate of functional GABA transport.

Pregabalin binds with high affinity to the alpha2-delta site (an auxiliary subunit of voltage-gated calcium channels) in CNS tissues. ... In vitro, pregabalin reduces the calcium-dependent release of several neurotransmitters, including glutamate, norepinephrine, and substance P, possibly by modulation of calcium channel function.

Pregabalin does not block sodium channels, is not active at opiate receptors, and does not alter cyclooxygenase enzyme activity. It is inactive at serotonin and dopamine receptors and does not inhibit dopamine, serotonin, or noradrenaline reuptake.

Pregabalin is a potent ligand for the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system that exhibits potent anticonvulsant, analgesic, and anxiolytic activity in a range of animal models. ... Potent binding to the alpha-2-delta site reduces depolarization-induced calcium influx with a consequential modulation in excitatory neurotransmitter release. Pregabalin has no demonstrated effects on GABAergic mechanisms. ...

For more Mechanism of Action (Complete) data for PREGABALIN (6 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Calcium channels

CACNA2D [HSA:781 9254 55799 93589] [KO:K04858 K04859 K04860 K04861]

Vapor Pressure

Pictograms

Corrosive;Health Hazard

Other CAS

Absorption Distribution and Excretion

Pregabalin is almost exclusively eliminated in the urine. Further, based on preclinical studies, pregabalin does not appear to undergo racemization to the R enantiomer in the body.

After oral administration of pregabalin, the reported apparent volume of distribution is roughly 0.5 L/kg. Although pregabalin is not very lipophilic, it is able to cross the blood brain barrier(BBB). System L transporters facilitate the transport of large amino acids across the BBB and it has been confirmed that pregabalin is a substrate. This information suggests that system L transporters are responsible for pregabalin uptake into the BBB. In rat models, pregabalin has been shown to cross the placenta.

In young healthy subjects the mean renal clearance is estimated to be 67.0 to 80.9 mL mL/min. Given pregabalin's lack of plasma protein binding, this clearance rate suggests that renal tubular reabsorption is involved.

Pregabalin is well absorbed after oral administration ...

Following oral administration of pregabalin capsules under fasting conditions, peak plasma concentrations occur within 1.5 hours. Pregabalin oral bioavailability is >/=90% and is independent of dose. Following single- (25 to 300 mg) and multiple-dose (75 to 900 mg/day) administration, maximum plasma concentrations (C max ) and area under the plasma concentration-time curve (AUC) values increase linearly. Following repeated administration, steady state is achieved within 24 to 48 hours. Multiple-dose pharmacokinetics can be predicted from single-dose data.

The rate of pregabalin absorption is decreased when given with food, resulting in a decrease in Cmax of approximately 25% to 30% and an increase in Tmax to approximately 3 hours. However, administration of pregabalin with food has no clinically relevant effect on the total absorption of pregabalin. Therefore, pregabalin can be taken with or without food.

Pregabalin does not bind to plasma proteins. The apparent volume of distribution of pregabalin following oral administration is approximately 0.5 L/kg. Pregabalin is a substrate for system L transporter which is responsible for the transport of large amino acids across the blood brain barrier. Although there are no data in humans, pregabalin has been shown to cross the blood brain barrier in mice, rats, and monkeys. In addition, pregabalin has been shown to cross the placenta in rats and is present in the milk of lactating rats.

For more Absorption, Distribution and Excretion (Complete) data for PREGABALIN (8 total), please visit the HSDB record page.

Metabolism Metabolites

Pregabalin undergoes negligible metabolism in humans. Following a dose of radiolabeled pregabalin, approximately 90% of the administered dose was recovered in the urine as unchanged pregabalin. The N-methylated derivative of pregabalin, the major metabolite of pregabalin found in urine, accounted for 0.9% of the dose. In preclinical studies, pregabalin (S-enantiomer) did not undergo racemization to the R-enantiomer in mice, rats, rabbits, or monkeys.

Wikipedia

Diethyl_sulfoxide

FDA Medication Guides

Pregabalin

SOLUTION;ORAL

CAPSULE;ORAL

UPJOHN

12/13/2023

12/15/2023

Lyrica CR

Pregabalin

TABLET, EXTENDED RELEASE;ORAL

UPJOHN

12/13/2023

Drug Warnings

Because of the possibility of increased seizure frequency, anticonvulsant drugs, including pregabalin, should be withdrawn gradually and dosage reduced slowly over at least 1 week. Abrupt discontinuance of pregabalin has been associated with insomnia, nausea, headache, and diarrhea.

In controlled studies, blurred vision, which was reported in 6 or 2% of patients receiving pregabalin or placebo, respectively, resolved in the majority of cases with continued dosing; less than 1% of patients required discontinuance of the drug. In addition, decreased visual acuity was reported in 7 or 5% of patients receiving pregabalin or placebo, respectively, while visual field changes were detected in 13 or 12% of patients receiving the drug or placebo, respectively, and funduscopic changes were observed in 2% of patients receiving pregabalin or placebo. The clinical importance of these ophthalmologic findings has not been elucidated. If visual disturbance persists, further ocular assessment should be considered, while more frequent assessment is recommended in patients who already are monitored for ocular conditions.

Weight gain, which was related to dosage and duration of exposure to pregabalin, has been reported in patients receiving pregabalin. Weight gain did not appear to be associated with baseline body mass index (BMI), gender, or age and was not limited to patients with edema.

For more Drug Warnings (Complete) data for PREGABALIN (20 total), please visit the HSDB record page.

Biological Half Life

Pregabalin is eliminated from the systemic circulation primarily by renal excretion as unchanged drug with a mean elimination half-life of 6.3 hours in subjects with normal renal function.

Use Classification

Human drugs -> Antiepileptics, Other antiepileptics -> Human pharmacotherapeutic group -> EMA Drug Category

Veterinary drugs -> Antiepileptics -> Veterinary pharmacotherapeutic group -> EMA Drug Category

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Storage Conditions

Interactions

The pharmacokinetic interactions of pregabalin and gabapentin were investigated in 12 healthy subjects following concomitant single-dose administration of 100-mg pregabalin and 300-mg gabapentin and in 18 healthy subjects following concomitant multiple-dose administration... Gabapentin pharmacokinetics following single- and multiple-dose administration were unaltered by pregabalin coadministration. The extent of pregabalin absorption was unaffected by gabapentin coadministration, although there was a small reduction in rate of absorption.

Pregabalin coadministration had no effect on the steady-state pharmacokinetics of norethindrone and ethinyl estradiol (1 mg/35 mug, respectively) in healthy subjects.

Multiple-dose administration of pregabalin in healthy subjects had no effect on the rate and extent of lorazepam single-dose pharmacokinetics and single-dose administration of lorazepam had no effect on the steady-state pharmacokinetics of pregabalin.

For more Interactions (Complete) data for PREGABALIN (8 total), please visit the HSDB record page.

Dates

2: Griffin E, Brown JN. Pregabalin for the Treatment of Restless Legs Syndrome. Ann Pharmacother. 2016 Jul;50(7):586-91. doi: 10.1177/1060028016643097. Epub 2016 Apr 18. Review. PubMed PMID: 27091870.

3: Bhusal S, Diomampo S, Magrey MN. Clinical utility, safety, and efficacy of pregabalin in the treatment of fibromyalgia. Drug Healthc Patient Saf. 2016 Feb 17;8:13-23. doi: 10.2147/DHPS.S95535. eCollection 2016. Review. PubMed PMID: 26937205; PubMed Central PMCID: PMC4762578.

4: Gurusamy KS, Lusuku C, Davidson BR. Pregabalin for decreasing pancreatic pain in chronic pancreatitis. Cochrane Database Syst Rev. 2016 Feb 2;2:CD011522. doi: 10.1002/14651858.CD011522.pub2. Review. PubMed PMID: 26836292.

5: Robertson K, Marshman LA, Plummer D. Pregabalin and gabapentin for the treatment of sciatica. J Clin Neurosci. 2016 Apr;26:1-7. doi: 10.1016/j.jocn.2015.05.061. Epub 2015 Nov 26. Review. PubMed PMID: 26633090.

6: Lam DM, Choi SW, Wong SS, Irwin MG, Cheung CW. Efficacy of Pregabalin in Acute Postoperative Pain Under Different Surgical Categories: A Meta-Analysis. Medicine (Baltimore). 2015 Nov;94(46):e1944. doi: 10.1097/MD.0000000000001944. Review. PubMed PMID: 26579802; PubMed Central PMCID: PMC4652811.

7: Hwang SH, Park IJ, Cho YJ, Jeong YM, Kang JM. The efficacy of gabapentin/pregabalin in improving pain after tonsillectomy: A meta-analysis. Laryngoscope. 2016 Feb;126(2):357-66. doi: 10.1002/lary.25636. Epub 2015 Sep 25. Review. PubMed PMID: 26404562.

8: Baldwin DS, den Boer JA, Lyndon G, Emir B, Schweizer E, Haswell H. Efficacy and safety of pregabalin in generalised anxiety disorder: A critical review of the literature. J Psychopharmacol. 2015 Oct;29(10):1047-60. doi: 10.1177/0269881115598411. Epub 2015 Aug 10. Review. PubMed PMID: 26259772.

9: Eipe N, Penning J, Yazdi F, Mallick R, Turner L, Ahmadzai N, Ansari MT. Perioperative use of pregabalin for acute pain-a systematic review and meta-analysis. Pain. 2015 Jul;156(7):1284-300. doi: 10.1097/j.pain.0000000000000173. Review. PubMed PMID: 25830925.

10: Juhn MS, Parsons B, Varvara R, Sadosky A. Pregabalin for painful diabetic peripheral neuropathy: strategies for dosing, monotherapy vs. combination therapy, treatment-refractory patients, and adverse events. Curr Med Res Opin. 2015 May;31(5):1017-26. doi: 10.1185/03007995.2015.1030375. Epub 2015 Apr 1. Review. PubMed PMID: 25772233.

11: Kawalec P, Cierniak A, Pilc A, Nowak G. Pregabalin for the treatment of social anxiety disorder. Expert Opin Investig Drugs. 2015 Apr;24(4):585-94. doi: 10.1517/13543784.2014.979283. Epub 2014 Oct 31. Review. PubMed PMID: 25361817.

12: Mishriky BM, Waldron NH, Habib AS. Impact of pregabalin on acute and persistent postoperative pain: a systematic review and meta-analysis. Br J Anaesth. 2015 Jan;114(1):10-31. doi: 10.1093/bja/aeu293. Epub 2014 Sep 10. Review. PubMed PMID: 25209095.

13: Frampton JE. Pregabalin: a review of its use in adults with generalized anxiety disorder. CNS Drugs. 2014 Sep;28(9):835-54. doi: 10.1007/s40263-014-0192-0. Review. PubMed PMID: 25149863.

14: Toth C. Pregabalin: latest safety evidence and clinical implications for the management of neuropathic pain. Ther Adv Drug Saf. 2014 Feb;5(1):38-56. doi: 10.1177/2042098613505614. Review. PubMed PMID: 25083261; PubMed Central PMCID: PMC4110876.

15: Parker L, Huelin R, Khankhel Z, Wasiak R, Mould J. A systematic review of pharmacoeconomic studies for pregabalin. Pain Pract. 2015 Jan;15(1):82-94. doi: 10.1111/papr.12193. Epub 2014 May 10. Review. PubMed PMID: 24815038.

16: Schifano F. Misuse and abuse of pregabalin and gabapentin: cause for concern? CNS Drugs. 2014 Jun;28(6):491-6. doi: 10.1007/s40263-014-0164-4. Review. PubMed PMID: 24760436.

17: Pulman J, Hemming K, Marson AG. Pregabalin add-on for drug-resistant partial epilepsy. Cochrane Database Syst Rev. 2014 Mar 12;(3):CD005612. doi: 10.1002/14651858.CD005612.pub3. Review. PubMed PMID: 24623260.

18: Reyes-Molón L, Gallego-Deike L. [Pregabalin as a probable cause of thrombocytopenia: presentation of two clinical cases and review of literature]. Actas Esp Psiquiatr. 2014 Jan-Feb;42(1):39-40. Epub 2014 Jan 1. Review. Spanish. PubMed PMID: 24504992.

19: Keshavarz K, Hashemi-Meshkini A, Gharibnaseri Z, Nikfar S, Kebriaeezadeh A, Abdollahi M. A systematic cost-effectiveness analysis of pregabalin in the management of fibromyalgia: an Iranian experience. Arch Med Sci. 2013 Dec 30;9(6):961-7. doi: 10.5114/aoms.2013.39617. Epub 2013 Dec 26. Review. PubMed PMID: 24482637; PubMed Central PMCID: PMC3902716.

20: Darbà J, Kaskens L, Pérez C, Álvarez E, Navarro-Artieda R, Sicras-Mainar A. Pharmacoeconomic outcomes for pregabalin: a systematic review in neuropathic pain, generalized anxiety disorder, and epilepsy from a Spanish perspective. Adv Ther. 2014 Jan;31(1):1-29. doi: 10.1007/s12325-013-0088-2. Epub 2014 Jan 4. Review. PubMed PMID: 24390901.